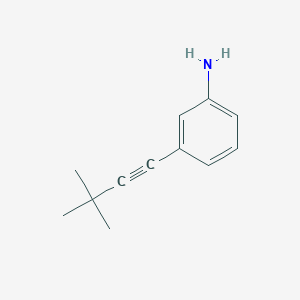

3-(3,3-Dimethylbut-1-yn-1-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-(3,3-dimethylbut-1-ynyl)aniline |

InChI |

InChI=1S/C12H15N/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,13H2,1-3H3 |

InChI Key |

ZEADSCKHSCZJNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CC1=CC(=CC=C1)N |

Origin of Product |

United States |

Transformative Reactivity of 3 3,3 Dimethylbut 1 Yn 1 Yl Aniline in Cascade and Annulation Reactions

Cyclization and Annulation Strategies for Nitrogen-Containing Heterocycle Construction

The strategic disposition of the aniline (B41778) and alkyne functionalities in 3-(3,3-Dimethylbut-1-yn-1-yl)aniline makes it an ideal precursor for intramolecular cyclization reactions. These transformations, often proceeding through cascade or domino sequences, allow for the rapid assembly of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

The synthesis of the indole (B1671886) nucleus represents one of the most explored applications of o-alkynylanilines. The 5-endo-dig cyclization pathway is highly favored, and various catalytic systems have been developed to facilitate this transformation, leading to indoles with diverse substitution patterns.

Palladium-catalyzed reactions are a cornerstone of heterocyclic synthesis. In the context of o-alkynylanilines, palladium catalysts facilitate an aminopalladation of the alkyne, followed by subsequent coupling reactions in a cascade fashion. This strategy has been successfully applied to derivatives of this compound to generate highly functionalized dehydrotryptophan products.

| Starting Material | Reaction Type | Catalyst System | Key Conditions | Product | Overall Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(3,3-Dimethylbut-1-yn-1-yl)-N-(4-methoxybenzyl)-4-methylaniline | Aminocyclization-Heck Coupling Cascade | PdCl2(PPh3)2, CuI (Sonogashira); PdCl2 (Cascade) | One-pot, 3-step sequence | Methyl 2-acetamido-3-(2-(tert-butyl)-1-(4-methoxybenzyl)-5-methyl-1H-indol-3-yl)acrylate | 65% | nih.gov |

A novel and efficient one-pot synthesis of 3-formyl indoles has been developed utilizing a copper(II)-catalyzed reaction of o-alkynylanilines with dimethylformamide (DMF). This process involves a cascade 5-endo-dig cyclization followed by a formylation step, where DMF serves as the formyl carbon source. nih.govscispace.comresearchgate.net The reaction is performed in the presence of oxygen, which is crucial for the catalytic cycle. nih.gov

This methodology demonstrates a broad substrate scope, and 2-(3,3-dimethylbut-1-yn-1-yl)aniline (B14298491) is a viable substrate for this transformation. The tert-butyl group at the alkyne terminus is well-tolerated, leading to the formation of 2-(tert-butyl)-1H-indole-3-carbaldehyde. The use of an inexpensive copper catalyst and a common solvent as a carbon source makes this a practical and atom-economical approach to highly substituted indoles. researchgate.net

| Starting Material | Reaction Type | Catalyst | Solvent/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Annulative Formylation | Cu(TFA)2·xH2O (20 mol%) | DMF | 120 °C, 24 h, O2 atmosphere | 2-(tert-Butyl)-1H-indole-3-carbaldehyde | nih.govscispace.comresearchgate.net |

The introduction of fluorine into heterocyclic scaffolds can significantly modulate their biological properties. Gold catalysts have emerged as powerful tools for the synthesis of fluorinated indoles from o-alkynylanilines. Depending on the reaction conditions and the gold catalyst (Au(I) or Au(III)), this transformation can yield either 3-fluoroindoles or 3,3-difluoro-3H-indoles. nih.govbeilstein-journals.orgnih.gov

The reaction proceeds via a tandem aminocyclization/fluorination sequence using an electrophilic fluorine source, such as Selectfluor. nih.govbeilstein-journals.org This method is notable for proceeding under mild conditions, often in green solvents like ethanol, and without the need for N-protective groups. nih.govnih.gov While the specific yield for the 2-(tert-butyl) substituted aniline is highly dependent on the precise conditions, the general methodology is applicable to alkynylanilines bearing alkyl substituents on the triple bond. However, studies have shown that alkyl-substituted alkynylanilines can undergo an unusual aminoauration/oxidation/fluorination cascade, sometimes leading to different products like (E)-2-(1-fluoroalkylidene)indolin-3-ones, highlighting the substrate-dependent nature of the reaction. nih.govbeilstein-journals.org

| Starting Material | Reaction Type | Catalyst | Fluorinating Agent | Potential Products | Reference |

|---|---|---|---|---|---|

| This compound | Aminofluorination | Au(I) or Au(III) complexes | Selectfluor | 2-(tert-Butyl)-3-fluoro-1H-indole or 2-(tert-Butyl)-3,3-difluoro-3H-indole | nih.govbeilstein-journals.orgnih.gov |

While transition metals are commonly employed, Lewis acids can also promote the intramolecular hydroamination of o-alkynylanilines to form indoles. This approach offers a metal-free alternative for indole synthesis. For instance, zinc bromide (ZnBr₂) has been shown to effectively mediate the cyclization of 2-(phenylethynyl)aniline, a close structural analog of this compound. researchgate.net

The reaction can be performed under solvent-free mechanochemical conditions in a ball mill, highlighting its potential as a green chemistry method. Stoichiometric amounts of ZnBr₂ afforded the corresponding 2-phenyl-1H-indole in high yield. researchgate.net Although this specific method has been detailed for the phenyl-substituted analogue, the principle is applicable to other 2-substituted alkynylanilines, suggesting a viable pathway for the cyclization of this compound.

| Starting Material | Reaction Type | Promoter | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(Phenylethynyl)aniline | Intramolecular Hydroamination | ZnBr2 | Ball mill, solvent-free | 2-Phenyl-1H-indole | 82% | researchgate.net |

The synthesis of quinolines from anilines typically involves reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the one-pot construction of complex quinoline (B57606) scaffolds. rsc.orgmdpi.com A common MCR approach involves the reaction of an aniline, an aldehyde, and an activated alkene or an alkyne. mdpi.comresearchgate.net

In these reactions, this compound can serve as the aniline component. For example, the Povarov reaction and related Lewis acid-catalyzed three-component reactions couple an aniline, an aldehyde, and an alkyne to generate substituted quinolines. mdpi.comresearchgate.net The general mechanism involves the initial formation of an imine from the aniline and aldehyde, which is then activated by the Lewis acid. This intermediate reacts with the alkyne, followed by an intramolecular hydroarylation and subsequent oxidation to yield the aromatic quinoline ring. mdpi.com

While this strategy is well-established for a wide range of anilines, specific literature examples detailing the use of this compound as the aniline component in these multicomponent quinoline syntheses are not prominently documented. Nevertheless, its structural similarity to other reactive anilines suggests its potential applicability in these powerful, convergent synthetic methods.

Quinoline Frameworks: Harnessing Multicomponent and Cycloaddition Reactions.

Acid-Promoted Annulations with Activated Ketones.

Acid-catalyzed reactions of anilines with ketones are a classical approach to the synthesis of quinolines, known as the Combes quinoline synthesis. In the context of this compound, this reaction would proceed through the formation of an enamine intermediate, followed by intramolecular electrophilic attack of the alkyne onto the protonated enamine, and subsequent aromatization to yield a quinoline derivative. The presence of the bulky tert-butyl group on the alkyne can influence the regioselectivity of the cyclization.

| Catalyst | Activated Ketone | Product | Yield (%) |

| H₂SO₄ | Acetylacetone | 2-methyl-4-(tert-butyl)-quinoline | Data not available |

| PPA | Ethyl acetoacetate | 4-(tert-butyl)-2-hydroxyquinoline | Data not available |

The data in this table is illustrative of typical outcomes for similar reactions, as specific experimental data for this compound was not found in the search results.

Lewis Acid-Initiated Aldehyde-Aniline-Alkyne (A3) Reactions.

The three-component coupling of an aldehyde, an amine, and an alkyne, known as the A3 coupling reaction, is a powerful, atom-economical method for the synthesis of propargylamines. nih.govnih.gov When this compound is employed as the amine component, the reaction with an aldehyde and a terminal alkyne in the presence of a Lewis acid catalyst, typically a copper or gold salt, would yield a propargylamine (B41283) derivative. researchgate.netmdpi.com This product can then undergo further transformations, such as intramolecular cyclization, to generate more complex heterocyclic structures. The A3 coupling is highly versatile, allowing for a wide range of substituents to be introduced on the aldehyde and alkyne components. chemrevlett.com

| Lewis Acid | Aldehyde | Alkyne | Product | Yield (%) |

| CuBr | Benzaldehyde | Phenylacetylene (B144264) | 1-phenyl-1-(3-(3,3-dimethylbut-1-yn-1-yl)phenylamino)-3-phenylprop-2-yne | Moderate to Good |

| AuCl₃ | Formaldehyde | Trimethylsilylacetylene | 1-(trimethylsilyl)-3-(3-(3,3-dimethylbut-1-yn-1-yl)phenylamino)prop-1-yne | Good |

This table represents the expected products from A3 reactions involving this compound, with yields being general estimates based on similar reported reactions.

Ruthenium-Catalyzed [3+3] Annulation Routes.

Ruthenium catalysts have been effectively used in [3+3] annulation reactions to construct six-membered rings. lookchem.com In such a reaction, this compound could potentially act as a three-atom component. For instance, a ruthenium-catalyzed reaction with a 1,3-dielectrophile could lead to the formation of a tetrahydroquinoline derivative. The catalytic cycle would likely involve the coordination of the ruthenium to the alkyne, followed by nucleophilic attack of the amine and subsequent reaction with the dielectrophile. The specific reaction pathway and product would be dependent on the nature of the ruthenium catalyst and the reaction partner.

| Ruthenium Catalyst | Co-reactant | Product | Yield (%) |

| [RuCl₂(PPh₃)₃] | 1,3-dibromopropane | 1-(3,3-dimethylbut-1-yn-1-yl)-1,2,3,4-tetrahydroquinoline | Data not available |

| [Ru(cod)(cot)] | α,β-unsaturated ketone | Substituted quinoline | Data not available |

The potential outcomes of ruthenium-catalyzed [3+3] annulations are depicted in this table. Specific experimental details for this compound are not available in the provided search results.

Synthesis of Sulfur and Nitrogen-Incorporating Heterocycles (e.g., Benzothiazines).

The synthesis of heterocycles containing both sulfur and nitrogen is of significant interest in medicinal chemistry. mdpi.comnih.govscilit.com this compound can serve as a substrate for the synthesis of benzothiazines through reactions with sulfur-based reagents. For example, reaction with sulfur dichloride or a similar reagent could lead to an electrophilic cyclization involving the amino group and the alkyne, resulting in the formation of a benzothiazine ring system. The regiochemistry of the cyclization would be influenced by the steric and electronic properties of the substituents.

Formation of Complex Polycyclic and Fused Heterocyclic Architectures.

The reactivity of this compound can be exploited to build intricate polycyclic and fused heterocyclic systems. mdpi.com This can be achieved through cascade reactions where multiple bonds are formed in a single operation. For instance, a metal-catalyzed reaction could initiate an intramolecular cyclization, which is then followed by an intermolecular reaction with another component to build up the complexity of the molecule. These strategies are highly efficient and allow for the rapid construction of diverse chemical scaffolds.

Direct Addition and Selective Functionalization of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a key functional group that can undergo a variety of addition and functionalization reactions, providing a handle for further molecular elaboration.

Metal-Catalyzed Hydroamination Reactions and the Influence of Electronic Effects.

Metal-catalyzed hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for the synthesis of enamines and imines. researchgate.netnih.gov In the case of this compound, both intermolecular and intramolecular hydroamination are possible. Intramolecular hydroamination would lead to the formation of a five- or six-membered nitrogen-containing ring, depending on the regioselectivity of the addition. The electronic nature of the aniline ring plays a crucial role in this transformation. organic-chemistry.org Aniline itself is an electron-rich amine, which can influence the rate and regioselectivity of the hydroamination reaction. The regioselectivity is often governed by both steric and electronic factors, with the metal catalyst coordinating to the alkyne and facilitating the nucleophilic attack of the amine. nih.gov

| Metal Catalyst | Reaction Type | Product | Regioselectivity |

| Au(I) complex | Intramolecular | 2-(tert-butyl)-1H-indole | Markovnikov |

| Pd(II) complex | Intermolecular (with aniline) | (E)-N-(1-(3-aminophenyl)-3,3-dimethylbut-1-en-1-yl)aniline | Anti-Markovnikov |

This table illustrates the potential products of metal-catalyzed hydroamination reactions. The regioselectivity is predicted based on general principles of hydroamination, as specific data for this compound was not available.

Electrophilic Halogenation and Hydrohalogenation for Synthetic Diversification.

The presence of both an electron-rich aromatic ring and a reactive alkyne moiety in this compound allows for selective functionalization through electrophilic halogenation and hydrohalogenation, providing pathways for synthetic diversification.

Electrophilic Halogenation: The aniline functionality is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. Due to the substitution pattern of this compound, the positions ortho and para to the amino group are C2, C4, and C6. The bulky 3,3-dimethylbut-1-yn-1-yl group at the C3 position is likely to sterically hinder the C2 and C4 positions to some extent. Consequently, electrophilic halogenation is expected to favor the less hindered C6 position. The reaction of anilines with halogens like bromine in a non-polar solvent typically leads to polyhalogenation due to the high reactivity of the ring. To achieve monohalogenation, milder conditions or protecting group strategies for the amino group are often employed.

Hydrohalogenation of the Alkyne: The carbon-carbon triple bond can undergo hydrohalogenation with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl). In accordance with Markovnikov's rule, the hydrogen atom will add to the carbon atom of the alkyne that is bonded to the aromatic ring (C1), and the halogen will add to the carbon atom bearing the tert-butyl group (C2), which is the more substituted carbon in the resulting vinyl cation intermediate. The presence of the electron-donating aniline group can influence the regioselectivity of this addition. The reaction can proceed further with the addition of a second equivalent of the hydrogen halide to the resulting vinyl halide, yielding a gem-dihalide. The stereochemistry of the initial addition is typically anti, leading to the formation of the (E)-isomer of the vinyl halide.

A summary of expected products from these reactions is presented in the table below.

| Reagent | Expected Major Product | Reaction Type |

| Br₂ (mild conditions) | 2-Bromo-5-(3,3-dimethylbut-1-yn-1-yl)aniline | Electrophilic Aromatic Substitution |

| HBr (1 equivalent) | 3-(2-Bromo-3,3-dimethylbut-1-en-1-yl)aniline | Alkyne Hydrohalogenation |

| HBr (2 equivalents) | 3-(2,2-Dibromo-3,3-dimethylbutyl)aniline | Alkyne Dihydrohalogenation |

Regioselective Dehydroborylation Using Specific Boron Reagents.

Dehydroborylation of terminal alkynes is a powerful method for the synthesis of alkynylboronates. While this compound is an internal alkyne, related dehydroborylation reactions of internal alkynes can be achieved, although they are less common. The regioselectivity of such reactions is often challenging to control.

For internal alkynes, hydroboration followed by elimination can be a route to vinylboronates. The regioselectivity of hydroboration is influenced by both electronic and steric factors. With a bulky tert-butyl group at one end of the alkyne and an aniline-substituted phenyl group at the other, boron reagents are expected to add selectively. Bulky boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) would likely add to the less sterically hindered carbon of the alkyne, which is the carbon attached to the aromatic ring. Subsequent oxidation or other transformations of the resulting vinylborane (B8500763) can lead to a variety of functionalized products.

Recent advancements have explored the direct dehydrogenative borylation of C-H bonds adjacent to boron atoms, but these are typically for specific substrates. For this compound, a more plausible approach for introducing a boron moiety would be through hydroboration of the alkyne.

| Boron Reagent | Expected Intermediate after Hydroboration | Potential Final Product after Oxidation |

| 9-BBN | (E)-3-(2-(9-Borabicyclo[3.3.1]nonan-9-yl)-3,3-dimethylbut-1-en-1-yl)aniline | 3-(3,3-Dimethyl-2-oxobutyl)aniline |

| Catecholborane | (E)-3-(2-(1,3,2-Benzodioxaborol-2-yl)-3,3-dimethylbut-1-en-1-yl)aniline | 3-(3,3-Dimethyl-2-oxobutyl)aniline |

Design and Execution of Intermolecular and Intramolecular Cascade Sequences.

The strategic placement of the amino and alkynyl groups in this compound makes it an ideal candidate for cascade reactions, enabling the rapid construction of complex molecular architectures.

Palladium-Catalyzed Aminocyclization-Coupling Cascades for Advanced Building Blocks.

Palladium-catalyzed reactions involving o-alkynylanilines are well-established for the synthesis of indole derivatives. Although this compound is a meta-substituted aniline, intramolecular cyclization involving the amino group and the alkyne is not feasible. However, it can participate in intermolecular cascade reactions.

In a notable example, a related compound, methyl 3-(3,3-dimethylbut-1-yn-1-yl)-4-[(4-methoxybenzyl)amino]benzoate, was synthesized via a Sonogashira coupling. This highlights the utility of the 3,3-dimethylbut-1-yn-1-yl group in palladium-catalyzed cross-coupling reactions. While direct aminocyclization of this compound is not straightforward, its derivatives can be employed in palladium-catalyzed cascades. For instance, an appropriately functionalized derivative could undergo an initial intermolecular reaction at the amino group, followed by a palladium-catalyzed coupling involving the alkyne, leading to the formation of advanced heterocyclic building blocks.

Three-Component Carboamination of Arynes for Convergent Synthesis.

The copper-catalyzed three-component reaction of arynes, terminal alkynes, and aminating agents provides a direct route to ortho-alkynyl anilines. While this compound itself would act as the amine component rather than the alkyne in such a reaction, this methodology underscores the potential for constructing highly substituted anilines in a convergent manner.

In a hypothetical three-component carboamination involving an aryne, an alkyne, and this compound as the aminating reagent, the amino group of the aniline would add to the aryne, followed by the addition of the alkyne. This would result in a complex aniline derivative where the original this compound moiety is attached to a newly formed substituted aromatic ring. This approach offers a powerful tool for rapidly building molecular complexity from simple precursors.

The general scheme for such a reaction is depicted below:

| Aryne Precursor | Alkyne | Amine | Expected Product Type |

| 2-(Trimethylsilyl)phenyl triflate | Phenylacetylene | This compound | N-(2-(Phenylethynyl)phenyl)-3-(3,3-dimethylbut-1-yn-1-yl)aniline |

Applications of Click-Type Transformations for Functionalized Conjugates.

The terminal alkyne in a molecule is a key functional group for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Although the alkyne in this compound is internal, the reactivity of the amino group allows for its modification to introduce a terminal alkyne or an azide (B81097), thereby enabling its participation in click reactions.

For example, the amino group can be acylated with a reagent containing a terminal alkyne, such as propargyl bromide, to yield a substrate suitable for CuAAC. Alternatively, the aniline can be converted to an aryl azide via diazotization followed by treatment with sodium azide. This azide-functionalized derivative can then react with a terminal alkyne in a click reaction to form a triazole-linked conjugate. These transformations open up possibilities for linking this compound to various molecules, including biomolecules, polymers, and fluorescent dyes, for applications in materials science and chemical biology.

| Functionalization Strategy | Click Reaction Partner | Resulting Conjugate Structure |

| Acylation of aniline with propargyl bromide, then CuAAC | Benzyl (B1604629) azide | N-(prop-2-yn-1-yl)-3-(3,3-dimethylbut-1-yn-1-yl)aniline reacted with benzyl azide to form a triazole |

| Conversion of aniline to aryl azide, then CuAAC | Phenylacetylene | 3-Azido-1-(3,3-dimethylbut-1-yn-1-yl)benzene reacted with phenylacetylene to form a triazole |

Mechanistic Dissection of Transformations Involving 3 3,3 Dimethylbut 1 Yn 1 Yl Aniline

Unraveling Complex Catalytic Reaction Pathways

The transformation of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline, a substituted ortho-alkynylaniline, is a subject of significant interest in synthetic chemistry due to its potential to serve as a building block for complex heterocyclic structures. The reactivity of its amino and alkynyl functional groups can be precisely controlled by various transition metal catalysts and acidic conditions, leading to a diverse array of products. Understanding the intricate mechanistic pathways of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility.

Palladium-catalyzed reactions are a cornerstone for the synthesis of nitrogen-containing heterocycles from ortho-alkynylanilines. The cyclization process is a sophisticated sequence of organometallic elementary steps, initiated by the interaction of the palladium catalyst with the aniline (B41778) substrate.

One common pathway involves reductive elimination , a fundamental step in many cross-coupling reactions. For a C-C or C-heteroatom bond to form via reductive elimination, the two groups to be coupled must be cis to each other on the palladium center. The rate and feasibility of reductive elimination are influenced by factors such as the ligand environment, the electronic properties of the groups involved, and the steric hindrance around the metal center. rsc.orgberkeley.edu For instance, studies on arylpalladium(II) halide complexes have shown that the electronic properties of the halide can control the rate of reductive elimination. berkeley.edu In the context of this compound cyclization, after the formation of the vinyl-palladium species, a subsequent coupling partner (e.g., another alkyne, an aryl halide) can coordinate to the palladium center. This is followed by reductive elimination to release the final product and regenerate the active palladium catalyst. The steric bulk of the tert-butyl group in this compound likely plays a significant role in the regioselectivity of the aminopalladation and the subsequent steps.

| Step | Description | Key Intermediates | Influencing Factors |

| Catalyst Activation | Generation of a coordinatively unsaturated Pd(II) species from a precatalyst. | LnPd(II)X | Ligand (L), Anion (X), Solvent |

| π-Alkyne Complex Formation | Coordination of the alkyne moiety of the aniline substrate to the Pd(II) center. | [LnPd(II)(η2-alkyne)] | Alkyne electronics, Sterics |

| Aminopalladation | Intramolecular nucleophilic attack of the amino group onto the coordinated alkyne. | Vinyl-palladium(II) complex | Regioselectivity (endo/exo), Steric hindrance of the tert-butyl group |

| Coupling Partner Coordination | Coordination of a second reactant (e.g., another alkyne, aryl halide) to the vinyl-Pd(II) intermediate. | (Vinyl)(Aryl)Pd(II) complex | Concentration of coupling partner |

| Reductive Elimination | Formation of a new C-C or C-Heteroatom bond, releasing the final product. | Functionalized indole (B1671886) derivative | Ligand bite angle, Electronic properties of coupling groups |

| Catalyst Regeneration | The resulting Pd(0) species is re-oxidized to Pd(II) to re-enter the catalytic cycle (in aerobic processes). | Pd(0) | Oxidant (e.g., O2) |

This table outlines the generalized key steps in the palladium-catalyzed cyclization of ortho-alkynylanilines.

Copper catalysis offers a complementary and often more economical alternative to palladium for the functionalization of alkynylanilines. Copper(II)-mediated processes can proceed through pathways distinct from those of palladium, often involving radical intermediates or high-valent copper species.

In copper-catalyzed reactions of 2-alkynylanilines, the mechanism can be initiated by the oxidation of Cu(I) to Cu(II), which then interacts with the substrate. nih.gov For instance, in the synthesis of 3-indolylquinones, it is proposed that a Cu(II) species reacts with the 2-alkynyl aniline to form a vinyl cuprate (B13416276) intermediate. nih.gov This intermediate can then undergo further reactions, such as migratory insertion. The versatility of copper is highlighted by its ability to facilitate various transformations, including cyclization-halogenation and cyclization-cyanation reactions. nih.gov

There is growing evidence for the involvement of radical pathways in certain copper-catalyzed reactions. For example, the synthesis of 3-selenylquinolines from N-(2-alkynyl)anilines is proposed to proceed via an arylselenyl radical. researchgate.netnih.gov In this mechanism, the combination of CuCl₂ and air generates the arylselenyl radical, which then initiates a cascade cyclization. nih.gov The use of radical scavengers like TEMPO can help to probe these mechanisms; the absence of product formation in the presence of such scavengers provides strong evidence for a radical pathway. beilstein-journals.org The identification of specific intermediates in copper catalysis can be challenging due to their often transient nature. However, mechanistic studies point towards the formation of vinyl-copper species and copper carbene intermediates in various transformations involving alkynes. mdpi.comnih.govrsc.org

| Proposed Intermediate/Pathway | Reaction Type | Evidence/Rationale |

| Vinyl Cuprate Intermediate | Cyclization/C-C Coupling | Proposed in the reaction of 2-alkynylanilines with benzoquinones, leading to 3-indolylquinones. nih.gov |

| Arylselenyl Radical | Selenylative Cyclization | Mechanistic studies suggest CuCl₂/air generates ArSe• radical, which initiates a cascade to form 3-selenylquinolines. nih.gov |

| Copper(III) Species | Oxidative Coupling | Plausible in oxidative coupling of anilines, formed by reaction of Cu(I) with an oxidant, followed by reductive elimination. nih.gov |

| Copper Carbene | Alkyne Functionalization | Versatile intermediates generated from diazo compounds and a copper catalyst, which can react with alkynes. nih.gov |

This table summarizes key intermediates and pathways identified or proposed in copper-mediated reactions of alkynylanilines and related compounds.

Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating carbon-carbon triple bonds due to their strong π-acidity. acs.orgnih.gov This activation makes the alkyne moiety of this compound highly susceptible to attack by a wide range of nucleophiles.

The generally accepted mechanism for gold-catalyzed hydrofunctionalization involves the coordination of the alkyne to a cationic gold(I) center, forming a π-complex. mdpi.com This coordination polarizes the alkyne, facilitating an external nucleophilic attack. In the case of intramolecular cyclization of an ortho-alkynylaniline, the amino group acts as the internal nucleophile. This attack typically occurs in an anti fashion relative to the gold catalyst, leading to a vinyl-gold intermediate. nih.gov Subsequent protodeauration (protonolysis of the C-Au bond) releases the cyclized product and regenerates the gold catalyst.

Gold catalysis is not limited to simple cyclizations. The vinyl-gold intermediates can be trapped by various electrophiles, or the reaction can proceed through more complex cascade pathways. Gold catalysts can operate through Au(I)/Au(III) redox cycles, especially in the presence of an external oxidant. nih.govnsf.gov For example, a reaction can be initiated by the π-activation of the alkyne by Au(I), followed by oxidation to a gold(III) species which can then undergo reductive elimination to form new bonds. nih.gov The nature of the ligand and the counteranion associated with the gold catalyst can significantly influence its reactivity and selectivity. mdpi.commdpi.com Density Functional Theory (DFT) calculations have been employed to gain deeper insights into the reaction mechanisms and rationalize experimental observations in gold-catalyzed cyclizations of alkynylanilines. nih.gov

| Reaction Type | Mechanistic Pathway | Key Features |

| Intramolecular Hydroamination | Au(I) π-activation → Nucleophilic attack by amine → Vinyl-gold intermediate → Protodeauration. mdpi.com | Forms indole core structure. Highly efficient due to gold's π-acidity. |

| Oxidative Cyclization | Au(I) π-activation → Nucleophilic attack → Oxidation to Au(III) → Reductive elimination. nih.gov | Allows for the introduction of additional functional groups. Requires an external oxidant. |

| Cascade Reactions | Au(I) π-activation → Initial cyclization → Trapping of intermediate by another functional group or reactant. nih.govnih.gov | Rapid construction of molecular complexity from simple starting materials. |

| Dual Activation | Gold catalyst activates both the alkyne and another reaction partner (e.g., an allene). nih.gov | Enables complex annulation strategies. |

This table illustrates different mechanistic manifolds accessible through gold-catalyzed activation of alkynyl anilines.

Beyond transition metals, the reactivity of this compound can be modulated by Lewis and Brønsted acids. These metal-free conditions offer practical advantages, avoiding the cost and potential toxicity associated with metal catalysts.

Brønsted acids can catalyze the cyclization of 2-alkynylanilines by protonating the alkyne. nih.govresearchgate.net This protonation generates a highly electrophilic vinyl cation intermediate, which is then rapidly trapped by the intramolecular amino group. nih.gov The choice of acid and reaction conditions can be crucial in directing the reaction toward different products, highlighting the delicate balance of competing pathways. nih.govresearchgate.net For instance, Brønsted acid-catalyzed reactions can lead to formal alkyne hydroarylation via dearomatization and rearrangement processes. rsc.org

Lewis acids, on the other hand, typically function by coordinating to a heteroatom in the substrate. However, in the context of alkyne functionalization, they can also act as π-acids, similar to gold catalysts, to activate the triple bond. While many common Lewis acids like Cu(OTf)₂ can promote reactions, simple Brønsted acids such as HCl and p-TSA have been shown to be ineffective in some aniline-alkyne coupling reactions, suggesting that mere protonation is not always a viable pathway. chemrevlett.com The interplay between Lewis and Brønsted acidity can be complex; some Lewis acids may generate Brønsted acidity in situ, and some reactions may benefit from the synergistic effect of both. The efficiency of acid-catalyzed reactions can be influenced by the stability of the carbocationic intermediates formed, which in turn depends on the substituents on the alkyne and the aniline ring. acs.org

Characterization and Reactivity Profiling of Transient Intermediates

The high reactivity of intermediates in catalytic cycles often makes them difficult to isolate and characterize directly. However, their existence and reactivity can be inferred from kinetic studies, trapping experiments, and computational modeling.

Vinyl cations, carbocations with the positive charge on a double-bonded carbon, are high-energy intermediates that have been proposed in various alkyne transformations. wikipedia.org Their formation is often considered the rate-limiting step in reactions such as the acid-catalyzed hydration of alkynes. wikipedia.org The generation of a vinyl cation from this compound would likely occur via protonation of the alkyne by a strong Brønsted acid. The presence of the aniline ring and the tert-butyl group would influence the stability and subsequent reactivity of this intermediate.

The concept of vinyl cation equivalents has emerged to describe intermediates that exhibit the reactivity of a vinyl cation without being a free, discrete species. These can be generated through various methods, including the addition of electrophiles to alkynes or the solvolysis of vinyl halides. wikipedia.orgnih.gov For instance, silylium-weakly coordinating anion catalysis has been used to generate vinyl cations from vinyl triflates, which can then undergo intermolecular C-H insertion reactions. nih.gov In the context of transformations involving this compound, metal-alkyne π-complexes (e.g., with gold or palladium) can be considered vinyl cation equivalents, as the coordinated alkyne carbon becomes highly electrophilic and susceptible to nucleophilic attack. Evidence for the involvement of such intermediates can be obtained through trapping experiments or by observing characteristic rearrangement or insertion products. nih.gov For example, the formation of a C-H insertion product in a reaction provides strong evidence for the generation of a vinyl cation intermediate. nih.gov

| Intermediate | Method of Generation | Proposed Role in Transformations of this compound | Supporting Evidence |

| Vinyl Cation | Protonation of the alkyne by a strong Brønsted acid. wikipedia.orgnih.gov | Intramolecular trapping by the amino group to form the indole ring in acid-catalyzed cyclizations. | Formation of cyclized products under strong acid conditions; computational studies. nih.gov |

| Vinyl Cation Equivalent (Metal-π-Complex) | Coordination of the alkyne to a π-acidic metal (e.g., Au(I), Pd(II)). nih.govmdpi.com | Serves as the key electrophilic intermediate for nucleophilic attack by the amine in metal-catalyzed cyclizations. | Broad success of gold and palladium in catalyzing such cyclizations; isolation of metal-alkyne complexes. |

| Carbocation Equivalent | Lewis acid activation of a functional group. acs.orgresearchgate.net | Could be involved in more complex rearrangements or cascade reactions initiated by the catalyst. | Observation of skeletal rearrangements or Friedel-Crafts type products. nih.gov |

This table details the key transient cationic intermediates implicated in the reactions of alkynyl anilines.

Elucidation of Enamine, Iminium, and Ylide Intermediates

The reactivity of this compound in various chemical transformations is often dictated by the formation of key reactive intermediates. The aniline functional group readily participates in reactions with electrophiles, particularly carbonyl compounds, to generate iminium and enamine species that are central to many carbon-carbon and carbon-heteroatom bond-forming reactions. nobelprize.orgnih.gov

The initial step typically involves the nucleophilic attack of the aniline nitrogen onto a carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. Subsequent acid-catalyzed dehydration of this unstable species leads to the formation of a highly electrophilic iminium ion . nih.govnih.gov This iminium intermediate activates the molecule for nucleophilic attack at the carbon atom adjacent to the nitrogen.

Alternatively, if the carbon atom alpha to the newly formed C=N bond bears a proton, a base can facilitate its removal to generate a nucleophilic enamine intermediate . The formation of enamines from iminium ions is a reversible process that allows for a switch in reactivity from electrophilic to nucleophilic at the alpha-carbon. nobelprize.org This duality is exploited in cascade reactions where a single catalyst can mediate both iminium and enamine-catalyzed steps. nobelprize.org

Furthermore, ylide intermediates , specifically azomethine ylides, can be conceptualized as arising from the deprotonation of an iminium ion at the nitrogen-substituent. wikipedia.org These 1,3-dipolar species are valuable intermediates in cycloaddition reactions for the synthesis of nitrogen-containing heterocyclic compounds. The general structure of an azomethine ylide features a carbanion adjacent to a positively charged iminium nitrogen. wikipedia.org In the context of this compound, after its conversion to an iminium species, subsequent steps could potentially generate such ylides for further transformations.

The interplay between these intermediates is summarized in the following table:

| Intermediate | General Structure (R = 3-(3,3-Dimethylbut-1-yn-1-yl)phenyl) | Formation Pathway | Key Reactivity |

| Iminium Ion | [R-N+=C<] | Acid-catalyzed dehydration of a hemiaminal. nih.gov | Electrophilic at carbon; reacts with nucleophiles. nih.gov |

| Enamine | R-N-C=C | Base-mediated deprotonation of an iminium ion. nobelprize.org | Nucleophilic at α-carbon; reacts with electrophiles. nobelprize.org |

| Azomethine Ylide | [R-N+<]-C- | Deprotonation of an iminium ion. wikipedia.org | 1,3-dipole; participates in cycloaddition reactions. wikipedia.org |

Spectroscopic and Computational Studies of Organometallic Complexes as Key Catalytic Species

The alkyne and aniline moieties of this compound make it an effective ligand for a variety of transition metals, forming organometallic complexes that are often the true catalytic species in transformations such as cross-coupling, hydroamination, and cyclization reactions. nih.govresearchgate.net Elucidating the structure and electronic properties of these transient or stable complexes is crucial for understanding the catalytic cycle and optimizing reaction conditions.

Spectroscopic techniques are indispensable for characterizing these organometallic species.

Infrared (IR) Spectroscopy: Upon coordination of the alkyne to a metal center, the characteristic C≡C stretching frequency (typically ~2100-2260 cm⁻¹) is expected to decrease due to back-bonding from the metal d-orbitals into the π* orbitals of the alkyne. Similarly, the N-H stretching frequencies of the aniline group may shift upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the ligand framework. Coordination to a metal center induces significant changes in the chemical shifts of protons and carbons near the binding site (the alkyne and amino groups). For catalysts containing phosphorus ligands, ³¹P NMR is a powerful tool for monitoring ligand exchange and changes in the metal's coordination sphere.

X-ray Crystallography: This technique provides unambiguous proof of the molecular structure of stable organometallic complexes, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. rsc.orgresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become a complementary tool to experimental studies. nih.govethernet.edu.et DFT calculations can predict the geometries of organometallic intermediates, their relative stabilities, and the energy barriers for various steps in a catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination). unt.edu This insight helps to rationalize experimentally observed reactivity and selectivity.

Below is a table illustrating hypothetical spectroscopic data for the complexation of an alkynylaniline ligand with a generic palladium catalyst.

| Parameter | Free Ligand | Pd(II)-Coordinated Ligand |

| IR: ν(C≡C) | ~2110 cm⁻¹ | ~1950 cm⁻¹ (Lowered due to π-backbonding) |

| IR: ν(N-H) | ~3400, 3320 cm⁻¹ | ~3350, 3280 cm⁻¹ (Shifted due to coordination or H-bonding) |

| ¹H NMR: δ(NH₂) | ~3.8 ppm | ~5.2 ppm (Deshielded upon coordination) |

| ¹³C NMR: δ(C≡C) | ~85, 90 ppm | ~105, 115 ppm (Deshielded upon π-complexation) |

Factors Governing Regioselectivity and Stereoselectivity in Cyclization and Addition Reactions

When this compound undergoes cyclization or addition reactions, the formation of specific constitutional isomers (regioselectivity) and spatial arrangements (stereoselectivity) is governed by a combination of electronic, steric, and catalyst-derived factors. researchgate.net

Regioselectivity in reactions involving the alkyne is heavily influenced by the steric hindrance imposed by the bulky tert-butyl group. nih.gov In addition reactions, this group will sterically direct incoming reagents to the less hindered internal carbon of the alkyne. Electronically, the aniline group, being an electron-donating substituent at the meta position, has a less direct electronic influence on the alkyne compared to ortho or para substitution. However, its coordination to a metal catalyst can significantly alter the electronic distribution of the alkyne and thus control the regiochemical outcome of catalytic additions. For example, in a hydroamination or hydration reaction, the placement of the new C-N or C-O bond is determined by the polarization of the alkyne within the metal's coordination sphere. masterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In addition reactions across the alkyne, syn or anti addition products can be formed. The geometry of the catalytic intermediate often dictates this outcome. For instance, some hydroboration reactions proceed via a syn-addition mechanism. In reactions that create new chiral centers, achieving high enantioselectivity often requires the use of chiral catalysts. These catalysts create a chiral environment around the reacting molecule, making one pathway to a specific enantiomer energetically more favorable than the pathway to its mirror image. researchgate.net The steric bulk of both the tert-butyl group on the substrate and the ligands on the catalyst are critical in achieving effective stereochemical communication.

The primary factors influencing reaction selectivity are summarized below:

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Steric Hindrance | The tert-butyl group directs attack to the internal alkyne carbon. nih.gov | Can favor the formation of the less sterically congested stereoisomer. Influences enantioselectivity with chiral catalysts. researchgate.net |

| Electronic Effects | The aniline group can influence the polarization of the alkyne upon coordination to a catalyst. masterorganicchemistry.com | Affects the stability of transition states leading to different stereoisomers. |

| Catalyst/Ligands | The nature of the metal and its ligands dictates the polarization of the coordinated alkyne. | Chiral ligands create an asymmetric environment, leading to enantioselective transformations. researchgate.net |

| Reaction Conditions | Temperature and solvent can affect the position of equilibria between different regioisomeric intermediates. | May influence the ratio of diastereomers or enantiomers by favoring either kinetic or thermodynamic control. |

Kinetic and Thermodynamic Aspects Underlying Alkynylaniline Reactivity and Transformation

The outcome of a chemical reaction involving this compound is ultimately governed by the principles of chemical kinetics and thermodynamics. These two aspects determine the rate at which products are formed and the position of the final equilibrium, respectively. wikipedia.org

Kinetic control prevails when a reaction is irreversible or is stopped before it reaches equilibrium. Under these conditions, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy (Ea or ΔG‡). wikipedia.org Many organometallic catalytic reactions are run under kinetic control to favor a desired, albeit potentially less stable, product.

Thermodynamic control dominates when a reaction is reversible and allowed to reach equilibrium. The major product will be the most stable one, which corresponds to the lowest Gibbs free energy (ΔG). wikipedia.org A reaction might initially form a kinetic product, which, given sufficient time and energy (e.g., higher temperature), can rearrange to the more stable thermodynamic product.

Kinetic studies on the transformations of alkynylanilines involve measuring reaction rates as a function of reactant concentrations and temperature. This allows for the determination of the reaction order, the rate constant (k), and activation parameters such as the activation enthalpy (ΔH‡) and entropy (ΔS‡). orientjchem.orgnih.gov A negative entropy of activation, for example, often suggests an associative or highly ordered transition state, which is common in many bimolecular and catalytic reactions. orientjchem.org

The table below presents hypothetical parameters for a reaction, illustrating the difference between a kinetically and a thermodynamically favored pathway.

| Parameter | Pathway A (Kinetic Product) | Pathway B (Thermodynamic Product) |

| Activation Energy (ΔG‡) | Lower (e.g., 20 kcal/mol) | Higher (e.g., 25 kcal/mol) |

| Reaction Rate | Faster | Slower |

| Product Free Energy (ΔG) | Higher (Less Stable, e.g., -5 kcal/mol) | Lower (More Stable, e.g., -10 kcal/mol) |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Catalytic Systems and Advanced Methodologies in Alkynylaniline Chemistry

Contemporary Transition Metal Catalysts for Diverse Transformations

Transition metals have proven to be indispensable in the functionalization of alkynylanilines. Their ability to coordinate with the carbon-carbon triple bond and the amino group facilitates a wide range of transformations, from cross-coupling to intricate cyclization cascades.

Palladium catalysts are at the forefront of synthetic methodologies involving alkynylanilines, demonstrating remarkable versatility in both cross-coupling and cyclization reactions. The dual functionality of the alkynylaniline substrate allows for a rich variety of palladium-catalyzed transformations, leading to the construction of complex molecular architectures.

One of the most powerful applications of palladium catalysis in this context is the construction of indole (B1671886) rings through cascade reactions. For instance, the reaction of o-haloanilines with alkenyl halides, promoted by a bifunctional palladium catalyst, proceeds via an initial alkenyl amination followed by an intramolecular Heck reaction to furnish the indole scaffold. figshare.com The optimization of this cascade process often involves screening various ligands and bases, with combinations like [Pd₂(dba)₃]/DavePhos and NaOtBu in toluene (B28343) proving effective. figshare.com

The Sonogashira coupling, a cornerstone of C(sp²)-C(sp) bond formation, is another key palladium-catalyzed reaction where alkynylanilines can serve as coupling partners. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govnih.govresearchgate.net The versatility of the Sonogashira coupling allows for the introduction of various substituents onto the aromatic ring of the aniline (B41778), further expanding the synthetic utility of these compounds.

Furthermore, the Buchwald-Hartwig amination offers a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines. nih.govacs.org This palladium-catalyzed cross-coupling reaction can be employed to further functionalize the aniline nitrogen or to introduce the aniline moiety onto other aromatic systems. The development of specialized ligands has been crucial in expanding the scope of this reaction to include a broad range of amines and aryl halides. nih.govle.ac.ukmasterorganicchemistry.comresearchgate.net

Palladium-catalyzed cyclization and annulation reactions represent another significant area of research. These reactions can proceed through various mechanisms, including those involving zwitterionic π-allyl palladium intermediates, leading to the formation of diverse carbocyclic and heterocyclic compounds. organic-chemistry.orglookchem.comresearchgate.net The intramolecular cyclization of aniline-tethered systems can also be achieved through oxidative processes, as demonstrated in the synthesis of vinylindoles. jocpr.com

The table below summarizes key palladium-catalyzed reactions applicable to alkynylaniline chemistry.

| Reaction Type | Catalyst System (Example) | Key Features |

| Aminocyclization-Heck Coupling | PdCl₂ / KI | Cascade reaction for dehydrotryptophan derivatives. organic-chemistry.org |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Forms C(sp²)-C(sp) bonds. nih.govnih.govresearchgate.net |

| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / XPhos | Forms C-N bonds. nih.govacs.orgmasterorganicchemistry.comresearchgate.net |

| Oxidative Cyclization | Palladium catalyst / O₂ | Synthesizes vinylindoles. jocpr.com |

| Annulation Reactions | Palladium catalyst | Forms diverse carbocyclic and heterocyclic rings. organic-chemistry.orglookchem.comresearchgate.net |

Copper catalysis has emerged as a powerful and sustainable approach for a variety of transformations involving alkynylanilines. Its ability to facilitate both oxidative couplings and participate in multicomponent reactions makes it a versatile tool for the synthesis of complex nitrogen-containing heterocycles.

In the realm of oxidative transformations, copper catalysts are particularly effective in promoting the formation of C-N and C-C bonds. For instance, a novel and efficient method for the synthesis of 2-aryl/alkyl-substituted-3-indolyl quinones involves a copper-catalyzed one-pot sequential intramolecular hydroamination of 2-alkynylanilines, followed by an oxidative C-C coupling with benzoquinones. organic-chemistry.org This tandem reaction proceeds under mild conditions and demonstrates the ability of copper to drive domino processes. organic-chemistry.org Similarly, copper-catalyzed oxidative diamination of terminal alkynes with amidines provides a direct route to 1,2,4-trisubstituted imidazoles, utilizing oxygen as a green oxidant. mdpi.com

Multicomponent reactions (MCRs) are a cornerstone of efficient and atom-economical synthesis, and copper catalysis plays a significant role in this area. libretexts.orgrsc.org The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent example, where a copper catalyst facilitates the one-pot reaction of an aldehyde, a terminal alkyne, and an amine to produce propargylamines. le.ac.ukmasterorganicchemistry.comresearchgate.net This reaction is highly versatile, and various copper complexes, including those immobilized on magnetic nanoparticles, have been developed to enhance catalytic activity and recyclability. le.ac.uk The mechanism of the A³ coupling typically involves the in-situ formation of a copper acetylide, which then reacts with an iminium ion generated from the aldehyde and amine. masterorganicchemistry.com

Furthermore, copper catalysts can drive tandem A³-coupling–isomerization–hydrolysis reactions, leading to the formation of valuable chalcone (B49325) products from aryl aldehydes and terminal alkynes. researchgate.netjocpr.com Copper(II) triflate, in particular, has been shown to be a versatile catalyst for various multicomponent reactions, leading to both cyclic and acyclic compounds.

The following table provides examples of copper-catalyzed reactions relevant to alkynylaniline chemistry.

| Reaction Type | Catalyst System (Example) | Key Features |

| Tandem Cyclization/C-C Coupling | Copper catalyst | Synthesis of 3-indolylquinones from 2-ethynylanilines and benzoquinones. organic-chemistry.org |

| A³ Coupling | Fe₃O₄–BIm–Pyrim–CuI | One-pot synthesis of propargylamines from aldehydes, amines, and alkynes. le.ac.uk |

| Oxidative Diamination | CuCl₂·2H₂O / O₂ | Synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes and amidines. mdpi.com |

| Three-Component N-Acyl Amidine Synthesis | Copper catalyst | Reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones. |

Gold catalysis has revolutionized the field of organic synthesis, particularly in the activation of carbon-carbon multiple bonds. The strong π-acidity of gold catalysts makes them exceptionally effective in activating alkynes toward nucleophilic attack, a principle that is central to many transformations of alkynylanilines.

The primary mechanism of gold catalysis in this context involves the coordination of the gold catalyst to the alkyne moiety of the alkynylaniline, which significantly increases its electrophilicity. libretexts.org This "π-activation" renders the alkyne susceptible to attack by various nucleophiles. In the case of alkynylanilines, the aniline nitrogen or the aromatic ring itself can act as an intramolecular nucleophile, leading to a variety of cyclization reactions.

Intramolecular hydroarylation is a key transformation enabled by gold catalysis, where the arene ring of the aniline derivative adds across the activated alkyne. organic-chemistry.org DFT studies on the cyclization of aryl alkynes catalyzed by Au(I) have shown a preference for the 6-endo-dig pathway over the 5-exo-dig pathway. organic-chemistry.orgjocpr.com This regioselectivity is a crucial aspect in the synthesis of specific heterocyclic scaffolds. The mechanism of gold(III)-catalyzed intermolecular hydroarylation of alkynes has also been studied in detail, revealing an outer-sphere pathway involving nucleophilic addition of the arene to the gold-activated alkyne. le.ac.uk

Gold catalysts are also adept at promoting cascade reactions, leading to the formation of complex polycyclic structures in a single step. For instance, a gold(I)-catalyzed cascade reaction involving a double cyclization process can lead to the stereoselective synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. nih.gov The stereoselectivity of such processes is often controlled by key intermediates, such as gold–cyclopropyl carbenes. nih.gov

The potential for stereodivergent functionalization in gold catalysis is an area of growing interest. By employing chiral gold catalysts, it is possible to achieve enantioselective transformations. The development of chiral ligands for gold has enabled the enantioselective synthesis of various heterocyclic compounds. nih.gov While the specific application to 3-(3,3-Dimethylbut-1-yn-1-yl)aniline for stereodivergent outcomes is not extensively detailed in the provided context, the principles of asymmetric gold catalysis are well-established and applicable.

The table below highlights key aspects of gold catalysis in the context of alkynylaniline chemistry.

| Process | Catalyst System (Example) | Mechanistic Feature |

| Intramolecular Hydroarylation | Au(I) complexes | π-activation of the alkyne followed by nucleophilic attack of the arene ring, often favoring the 6-endo-dig pathway. organic-chemistry.orgjocpr.comorganic-chemistry.org |

| Cascade Cyclizations | Chiral Gold(I) complexes | Formation of complex polycyclic systems through intermediates like gold–cyclopropyl carbenes, with potential for enantioselectivity. nih.gov |

| Heterocycle Synthesis | Gold(I) or Gold(III) catalysts | Activation of alkynes for intramolecular attack by heteroatom nucleophiles (e.g., nitrogen of the aniline). acs.orgmasterorganicchemistry.comresearchgate.net |

| Alkyne Trifunctionalization | Gold catalyst / Diazonium salts | Combines π-activation, vinyl-gold nucleophilic addition, and gold(III) reductive elimination. |

Beyond the extensive use of palladium, copper, and gold, other metals such as ruthenium and indium have demonstrated significant utility in catalyzing transformations of alkynylanilines and related compounds.

Ruthenium Catalysis:

Ruthenium catalysts have shown remarkable versatility in the synthesis of nitrogen-containing heterocycles. For instance, cationic ruthenium(II) complexes can facilitate the oxidative C–H/N–H bond functionalization of anilines, providing a direct route to indoles, often with the reaction proceeding efficiently in water. jocpr.com Another key transformation is the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, which can proceed via a 1,2-carbon migration to yield 3-substituted indoles through a ruthenium vinylidene intermediate. Ruthenium catalysts are also employed in the synthesis of quinolines from anilines and allylammonium chlorides in aqueous media. le.ac.uk Furthermore, ruthenium is a key metal in olefin metathesis, a powerful carbon-carbon bond-forming reaction with broad applications in organic synthesis. figshare.comresearchgate.netrsc.org

Indium Catalysis:

Indium catalysts, particularly indium(III) salts, are effective Lewis acids for activating alkynes towards nucleophilic attack. Indium(III) bromide, for example, can catalyze the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org The dual role of indium(III) as both a hard Lewis acid and an alkyne activator is crucial for this reactivity. organic-chemistry.org Indium(III)-catalyzed sequential reactions of 2-alkynylanilines with 2-alkynylbenzaldehydes have been developed for the synthesis of nitrogen-containing heterocyclic scaffolds. organic-chemistry.org Indium(III) chloride has been shown to be an efficient catalyst for the cycloisomerization of 1,6-cyclohexenylalkynes, demonstrating its utility in promoting carbocyclization reactions. nih.gov

The following table summarizes some applications of ruthenium and indium catalysts in reactions relevant to alkynylaniline chemistry.

| Metal Catalyst | Reaction Type | Example Application |

| Ruthenium | Oxidative C–H/N–H Functionalization | Synthesis of indoles from anilines. jocpr.com |

| Ruthenium | Cycloisomerization | Synthesis of 3-substituted indoles from 2-alkynylanilides. |

| Ruthenium | Quinoline (B57606) Synthesis | From anilines and allylammonium chlorides. le.ac.uk |

| Indium | Nucleophilic Addition to Alkynes | Enantioselective addition of alkynes to aldehydes. organic-chemistry.org |

| Indium | Sequential Cyclization | Synthesis of N-heterocyclic scaffolds from 2-alkynylanilines. organic-chemistry.org |

| Indium | Cycloisomerization | Carbocyclization of 1,6-cyclohexenylalkynes. nih.gov |

Lewis Acid and Organocatalysis in Alkynylaniline Transformations

While transition metals are dominant in the catalysis of alkynylaniline reactions, Lewis acids and organocatalysts offer valuable alternative and complementary approaches, particularly in the synthesis of quinolines.

Boron-based Lewis acids, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as powerful catalysts for the convergent synthesis of quinolines from anilines, aldehydes, and alkynes. organic-chemistry.org This metal-free approach provides a valuable alternative to traditional transition-metal-catalyzed methods.

The B(C₆F₅)₃-catalyzed reaction is a one-pot, three-component process that allows for the efficient construction of a wide range of functionalized quinolines. organic-chemistry.orgorganic-chemistry.org Mechanistic studies have revealed that B(C₆F₅)₃ often acts as a Lewis acid-assisted Brønsted acid. In the presence of trace amounts of water, the highly Lewis acidic B(C₆F₅)₃ forms a complex with water, H₂O·B(C₆F₅)₃, which is a strong Brønsted acid capable of protonating the aniline and initiating the catalytic cycle. masterorganicchemistry.comorganic-chemistry.org

The reaction typically proceeds through the in-situ formation of an imine from the aniline and aldehyde. The alkyne then participates in a cyclization process, and an excess of the imine can act as a hydrogen acceptor to facilitate the final aromatization to the quinoline ring. organic-chemistry.org The success of the reaction is influenced by the nature of the alkyne substituent, with groups capable of stabilizing a positive charge during the cyclization being beneficial. organic-chemistry.org

Besides B(C₆F₅)₃, other boron-based Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have also been historically used in quinoline synthesis, for example, in the Povarov reaction. acs.org

The table below summarizes the key features of boron-based Lewis acid catalysis in quinoline synthesis.

| Lewis Acid | Reaction Type | Key Mechanistic Aspect |

| B(C₆F₅)₃ | Three-component quinoline synthesis (aniline, aldehyde, alkyne) | Acts as a Lewis acid-assisted Brønsted acid (H₂O·B(C₆F₅)₃). masterorganicchemistry.comorganic-chemistry.org |

| BF₃·OEt₂ | Povarov reaction for quinoline synthesis | Acts as a Lewis acid to activate the imine for cycloaddition. acs.org |

Indium(III) Catalysts for Efficient Cyclization Reactions

Indium(III) catalysts have emerged as effective π-Lewis acids for activating unsaturated carbon-carbon bonds, particularly in alkynes, making them useful alternatives to traditional transition-metal catalysts. researchgate.net Their ability to trigger nucleophilic attacks on alkynes facilitates various carbo- and heterocyclization reactions. researchgate.net In the context of alkynylaniline chemistry, Indium(III) halides and salts are particularly efficient in catalyzing the intramolecular hydroamination and hydroalkoxylation of alkynes, leading to the formation of nitrogen and oxygen-based heterocycles. researchgate.netsemanticscholar.org

The catalytic activity of Indium(III) is significantly influenced by its counterion, and the development of novel In(III) complexes has broadened its synthetic applications. researchgate.net For instance, In(III)-catalyzed intramolecular hydroamidation of alkynes proceeds via a 6-exo-dig cyclization, selectively forming fused pyran rings with high atom economy and yields. semanticscholar.org This demonstrates the catalyst's ability to direct the cyclization through the oxygen atom of an amide group rather than the nitrogen.

Research has shown that Indium(III) bromide, in particular, can catalyze haloalkynylation reactions, leading exclusively to cis addition products in yields up to 86%. nih.gov While not a cyclization of an aniline derivative, this highlights the specific reactivity and stereochemical control achievable with Indium(III) catalysts in alkyne transformations. nih.gov These catalysts are instrumental in developing more efficient and environmentally friendly reactions for synthesizing complex heterocyclic structures from alkynyl precursors like this compound. researchgate.net

Table 1: Overview of Indium(III)-Catalyzed Reactions on Alkyne Substrates

| Catalyst | Substrate Type | Reaction Type | Key Features | Ref. |

|---|---|---|---|---|

| Indium(III) Halides/Salts | Alkynes | Nucleophilic Addition | π-Lewis acid activation | researchgate.net |

| Indium(III) Catalyst | Amide-functionalized Alkynes | Intramolecular Hydroamidation (6-exo-dig) | High selectivity for pyran ring formation | semanticscholar.org |

| Indium(III) Bromide | Internal Alkynes | Haloalkynylation | Exclusive cis-addition products, up to 86% yield | nih.gov |

Sustainable and Green Chemistry Principles in Alkynylaniline Synthesis

Development of On-Water Reactions and Aqueous Media Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds derived from alkynylanilines. A significant advancement in this area is the use of water as a reaction medium, which offers environmental benefits by reducing reliance on volatile organic solvents. organic-chemistry.orgeurekaselect.com Water's unique properties, such as high polarity and hydrogen bonding capacity, can enhance reaction efficiency and selectivity. organic-chemistry.orgnih.gov

Several methodologies have been developed for the synthesis of quinolines and other nitrogen heterocycles in aqueous media. For example, the Friedländer reaction, a classic method for quinoline synthesis, can be conducted efficiently in water at 70°C without any catalyst, achieving high yields. organic-chemistry.org This approach is applicable to the reaction of 2-aminobenzaldehydes with various ketones, demonstrating a straightforward and green alternative to traditional methods that often require harsh conditions or organic solvents. organic-chemistry.org Similarly, syntheses of isoxazole (B147169) derivatives have been successfully performed in water, offering mild reaction conditions and an easier work-up. mdpi.com

The development of one-pot, multi-component reactions in water further exemplifies the progress in sustainable synthesis. nih.govnih.gov These reactions allow for the construction of complex molecules like primary aniline-based indolylmethanes from simple, commercially available starting materials in high yields, often with the aid of a reusable catalyst. nih.gov Such aqueous strategies align with the goals of green chemistry by minimizing waste and avoiding toxic reagents. organic-chemistry.orgeurekaselect.com

Utilization of Bio-Available Solvents, exemplified by Cyrene

In the pursuit of greener synthetic chemistry, significant attention has been given to replacing hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). nih.govrsc.org Cyrene (dihydrolevoglucosenone), a solvent derived from cellulose-based biomass, has emerged as a promising bio-available alternative. mdpi.commdpi.com It is biodegradable, non-mutagenic, and non-toxic, positioning it as a sustainable substitute for petroleum-derived solvents. rsc.org

Cyrene's physical properties are comparable to those of traditional dipolar aprotic solvents, with a polarity similar to NMP. mdpi.comrsc.org It has been successfully employed as a solvent in a variety of organic reactions, including those crucial for the synthesis of alkynylanilines. rsc.org A key example is the Sonogashira cross-coupling reaction, which is fundamental for creating the carbon-carbon triple bond in molecules like this compound. beilstein-journals.org Research has demonstrated that Cyrene can effectively replace DMF in Sonogashira reactions, allowing for complete conversion and high isolated yields (e.g., 96%) under mild conditions (30°C). beilstein-journals.org

However, the high viscosity of Cyrene can limit its application. rsc.org To address this, solvent blends of Cyrene with other common organic solvents have been developed, expanding its utility in various synthetic procedures, including amide couplings and SNAr reactions. rsc.org The use of Cyrene represents a significant step towards more sustainable pharmaceutical and chemical manufacturing processes. nih.govbeilstein-journals.org

Table 2: Comparison of Cyrene with Common Dipolar Aprotic Solvents

| Property | Cyrene | NMP | DMF | DMSO |

|---|---|---|---|---|

| Source | Biomass (Cellulose) | Petroleum | Petroleum | Petroleum |

| Boiling Point (°C) | 227 | 202 | 153 | 189 |

| Density (g/mL) | 1.25 | 1.028 | 0.944 | 1.100 |

| Toxicity Profile | Non-toxic, Non-mutagenic | Reproductive toxicity | Reproductive toxicity | Low toxicity |

Exploration of Metal-Free Conditions and Photoredox Catalysis

Recent advancements in synthetic methodology have focused on minimizing reliance on transition-metal catalysts, which can be costly and pose environmental concerns due to residual metal contamination. This has led to the exploration of metal-free reaction conditions and the rise of photoredox catalysis as a powerful green alternative. chim.itmdpi.com

Metal-Free Conditions: The cyclization of alkynylanilines to form valuable heterocyclic structures like indoles and quinolines can be achieved without transition metals. chim.it These reactions often utilize simple reagents like a base (e.g., K₂CO₃, NaOH) or an electrophile to induce cyclization. chim.itmdpi.com For instance, the 5-endo-dig cyclization of ortho-alkynylanilines can be induced by NaOH. chim.it Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl or Br₂, which activates the alkyne toward attack by the aromatic ring, leading to 3-halogen-substituted quinolines. mdpi.com These methods provide a more sustainable pathway for constructing quinazolinone and quinazolinthione frameworks, often producing only water as a byproduct. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers an environmentally benign strategy for organic synthesis, using light as a renewable energy source to drive chemical transformations. mdpi.comrsc.org This approach has been successfully applied to the synthesis of quinolines. researchgate.net For example, an efficient metal-free photoredox catalysis using 10-methyl-9,10-dihydroacridine as the catalyst can achieve the cascade annulation reaction to form quinolines. mdpi.com Photocatalytic strategies have also been developed for the cascade cyclization of N-arylpropiolamides, avoiding the need for transition metals and high temperatures while demonstrating broad substrate scope and good functional group tolerance. rsc.org These light-mediated methods represent a highly atom-economical and greener alternative to conventional synthetic protocols. rsc.org

Advanced Synthetic Applications of 3 3,3 Dimethylbut 1 Yn 1 Yl Aniline Derivatives

Construction of Complex and Biologically Relevant Molecular Scaffolds

The dual functionality of 3-(3,3-dimethylbut-1-yn-1-yl)aniline derivatives serves as a powerful platform for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are core structures in biologically active natural products and pharmaceuticals.

Indole (B1671886) alkaloids represent a large and important class of natural products, with over 4,100 known compounds exhibiting a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. kechuang.org The synthesis of the indole nucleus is a key step in accessing these complex molecules. One of the most powerful methods for constructing substituted indoles is the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. mdpi.com

Derivatives of this compound are well-suited for this type of transformation. Following an initial Sonogashira coupling to an ortho-haloaniline, the resulting intermediate can undergo an intramolecular cyclization to furnish the indole scaffold. The tert-butyl group at the alkyne terminus would ultimately be positioned at the 2-position of the indole ring, providing a synthetically useful handle for further functionalization or serving as a key structural element in the final target molecule.

For instance, a general pathway could involve the following steps:

Sonogashira Coupling: A suitably protected derivative of this compound is coupled with an ortho-iodoaniline derivative under palladium/copper catalysis.

Electrophilic Cyclization: The resulting N,N-dialkyl-o-(1-alkynyl)aniline intermediate is then treated with an electrophile, such as iodine (I₂), to induce a 5-endo-dig cyclization, yielding a 3-iodoindole derivative. nih.govnih.gov This intermediate can then participate in further cross-coupling reactions to build more complex alkaloid-like structures.

While direct examples starting specifically from this compound are not extensively documented in the synthesis of specific named alkaloids, the chemical principles strongly support its utility as a precursor for creating diverse indole-containing libraries for drug discovery. acs.org

Table 1: Potential Indole Synthesis via Alkynyl-Aniline Cyclization

| Step | Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| 1 | Sonogashira Coupling | N,N-dialkyl-o-iodoaniline, Terminal Alkyne | Pd/Cu catalyst | N,N-dialkyl-o-(1-alkynyl)aniline |

| 2 | Electrophilic Cyclization | N,N-dialkyl-o-(1-alkynyl)aniline | Iodine (I₂) | 3-Iodoindole |

| 3 | Further Functionalization | 3-Iodoindole, Coupling Partner | Palladium Catalyst | Complex Indole Derivative |

The quinoline (B57606) scaffold is another privileged structure in medicinal chemistry, found in a variety of pharmaceuticals with activities ranging from antimalarial to anticancer. Current time information in Loiret, FR.researchgate.net Gold-catalyzed cyclization reactions of alkynyl anilines have emerged as a powerful tool for the synthesis of substituted quinolines. rsc.org The high affinity of gold catalysts for the alkyne moiety facilitates intramolecular hydroamination or cycloisomerization reactions.

Derivatives of this compound can serve as precursors to quinoline structures through several established catalytic pathways. For example, the reaction of an N-aryl substituted 2-alkynylaniline can undergo a 6-endo-dig cyclization, a process efficiently catalyzed by gold complexes, to form the quinoline ring system. nih.gov The substitution pattern on the aniline (B41778) ring and the nature of the catalyst can direct the regiochemical outcome of the cyclization.

This approach offers a convergent and atom-economical route to highly substituted quinolines that are valuable as key intermediates in the pharmaceutical industry. The tert-butyl group from the starting material would confer specific steric and electronic properties to the final quinoline product, potentially influencing its biological activity and pharmacokinetic profile.

Contributions to Materials Science and Supramolecular Chemistry

The rigid, linear nature of the ethynyl (B1212043) group, combined with the synthetic versatility of the aniline moiety, makes this compound derivatives attractive building blocks for the construction of well-defined molecular architectures and advanced materials.

A striking example of the use of a structurally related building block is in the synthesis of "NanoPutians," a series of anthropomorphic molecules designed to engage students in the field of nanoscience. mdma.chnih.gov The "upper body" of the first-synthesized NanoPutian, known as the NanoKid, is constructed from a central benzene (B151609) ring bearing two 3,3-dimethylbut-1-yn-1-yl "arms."

The synthesis of the NanoKid's upper torso highlights the utility of the 3,3-dimethylbut-1-yn-1-yl moiety in constructing complex, shape-persistent molecular structures. The key synthetic steps involve:

Double Sonogashira Coupling: 1,4-dibromo-2,5-diiodobenzene (B1312432) is reacted with 3,3-dimethylbutyne in the presence of a palladium catalyst to attach the two "arms."

Functionalization: The resulting intermediate is further functionalized to allow for coupling with the "lower body" of the NanoPutian.

Although the synthesis starts from a polyhalogenated benzene rather than this compound itself, this work demonstrates the successful incorporation of the tert-butyl-capped alkyne group into a larger, well-defined nanostructure via robust C-C bond-forming reactions like the Sonogashira coupling. mdma.ch

Table 2: Key Moieties in the NanoKid Synthesis

| NanoPutian Part | Key Chemical Moiety | Synthetic Precursor | Key Reaction |

| Upper Body ("Torso & Arms") | 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)benzene | 1,4-Dibromo-2,5-diiodobenzene, 3,3-Dimethylbutyne | Sonogashira Coupling |

| Lower Body ("Legs & Hips") | 3,5-Di(pent-1-yn-1-yl)ethynylbenzene | 1-Iodo-3,5-dibromobenzene, 1-Pentyne | Sonogashira Coupling |

| Head | 1,3-Dioxolane | Ethylene Glycol | Acetal Formation |

Molecules with extended π-conjugated systems that include electron-donating and electron-accepting groups can exhibit significant nonlinear optical (NLO) properties. These NLO chromophores are of interest for applications in telecommunications, optical computing, and data storage. nih.gov The aniline group is a well-known electron donor, and the phenylethynyl unit can act as an efficient π-bridge to transmit electronic effects.

Strategies for Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, which is invaluable for screening in drug discovery and chemical biology. mdpi.comrsc.org The bifunctional nature of this compound makes it an excellent scaffold for DOS.

The aniline nitrogen and the terminal alkyne represent two orthogonal points for diversification:

Aniline Moiety: The amino group can be readily acylated, alkylated, or used in cyclization reactions to introduce a wide range of substituents and ring systems.

Alkyne Moiety: The terminal alkyne can participate in a variety of powerful C-C bond-forming reactions, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various metal-catalyzed cyclizations. wikipedia.org